N-[4-(benzyloxy)-3-methoxybenzyl]-3,4-difluoroaniline
Overview
Description
N-[4-(benzyloxy)-3-methoxybenzyl]-3,4-difluoroaniline, also known as BODFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a small molecule inhibitor that has been shown to selectively inhibit the activity of a specific protein, making it a promising tool for studying the function of this protein in various biological processes.
Mechanism of Action
N-[4-(benzyloxy)-3-methoxybenzyl]-3,4-difluoroaniline works by binding to a specific site on the protein, causing a conformational change that inhibits its activity. This mechanism of action has been confirmed through various biochemical and biophysical studies.
Biochemical and Physiological Effects
This compound has been shown to have selective inhibitory effects on the protein it targets, without affecting other proteins in the cell. This makes it a valuable tool for studying the function of this protein in various biological processes. In addition, this compound has been shown to have low toxicity and is well-tolerated in cells and animals.
Advantages and Limitations for Lab Experiments
The advantages of using N-[4-(benzyloxy)-3-methoxybenzyl]-3,4-difluoroaniline in lab experiments include its selectivity, low toxicity, and well-established synthesis method. However, the limitations include the need for further optimization of the synthesis method to increase yields and purity, as well as the need for more studies to fully understand its mechanism of action and potential off-target effects.
Future Directions
There are several future directions for the use of N-[4-(benzyloxy)-3-methoxybenzyl]-3,4-difluoroaniline in scientific research. One potential application is in the development of new cancer therapies, as the protein targeted by this compound is overexpressed in many types of cancer. Additionally, this compound could be used to study the function of this protein in other biological processes, such as DNA repair and apoptosis. Further optimization of the synthesis method could also lead to the development of new analogs with improved selectivity and potency.
Conclusion
In conclusion, this compound is a promising tool for scientific research due to its ability to selectively inhibit the activity of a specific protein. Its well-established synthesis method, low toxicity, and selectivity make it a valuable tool for studying the function of this protein in various biological processes. Further studies and optimization of the synthesis method could lead to the development of new analogs with improved selectivity and potency, opening up new avenues for research and potential therapeutic applications.
Scientific Research Applications
N-[4-(benzyloxy)-3-methoxybenzyl]-3,4-difluoroaniline has been used in various scientific research studies due to its ability to selectively inhibit the activity of a specific protein. This protein is involved in several biological processes, including cell division, DNA repair, and apoptosis. By inhibiting the activity of this protein, researchers can study its function and role in these processes.
Properties
IUPAC Name |
3,4-difluoro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO2/c1-25-21-11-16(13-24-17-8-9-18(22)19(23)12-17)7-10-20(21)26-14-15-5-3-2-4-6-15/h2-12,24H,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYBJKPJWHTHGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)F)F)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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